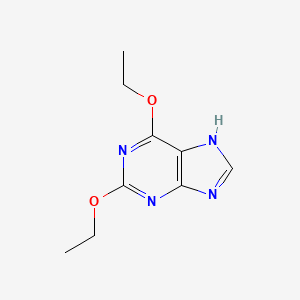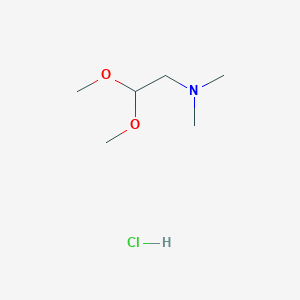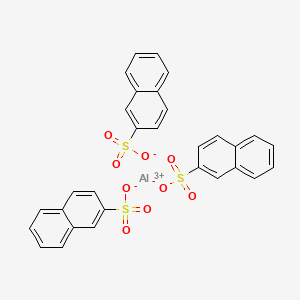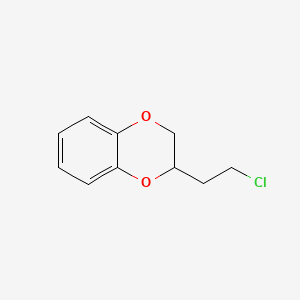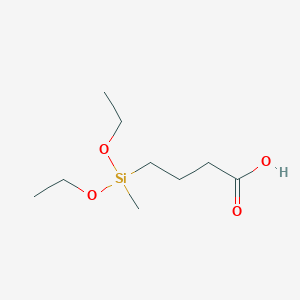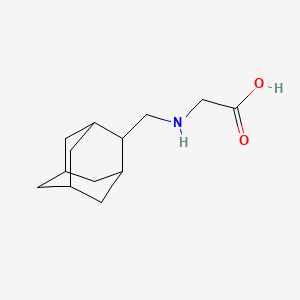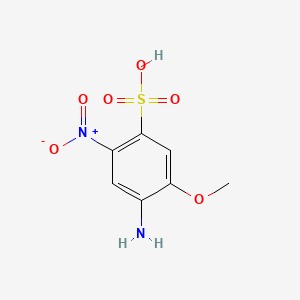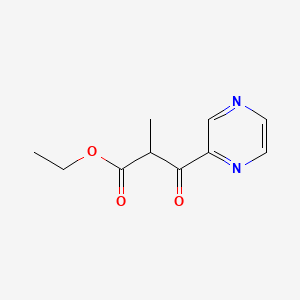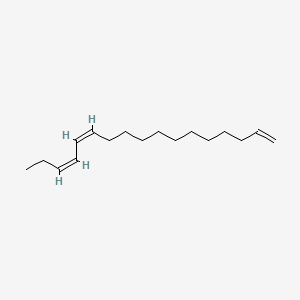
(12Z,14Z)-heptadeca-1,12,14-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(12Z,14Z)-heptadeca-1,12,14-triene is an organic compound characterized by the presence of three double bonds located at the 12th, 14th, and 1st positions of a heptadecane chain. This compound belongs to the class of polyunsaturated hydrocarbons and is notable for its unique structural configuration, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,14Z)-heptadeca-1,12,14-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the partial hydrogenation of heptadeca-1,12,14-triyne using a Lindlar catalyst, which selectively reduces the triple bonds to double bonds while preserving the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions is critical to ensure the selective formation of the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions
(12Z,14Z)-heptadeca-1,12,14-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under UV light or in the presence of a radical initiator.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Hydrocarbons: Resulting from reduction reactions.
Halogenated Derivatives: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
(12Z,14Z)-heptadeca-1,12,14-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (12Z,14Z)-heptadeca-1,12,14-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in electron transfer reactions, influencing cellular redox states and signaling pathways. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid: Another polyunsaturated hydrocarbon with three double bonds.
(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.
Uniqueness
(12Z,14Z)-heptadeca-1,12,14-triene is unique due to its specific double bond configuration and chain length, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other polyunsaturated hydrocarbons and fatty acids, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
99345-86-5 |
|---|---|
Fórmula molecular |
C17H30 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
(12Z,14Z)-heptadeca-1,12,14-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,10,12H,1,4-5,7,9,11,13-17H2,2H3/b8-6-,12-10- |
Clave InChI |
POHYFUCOZVIDFZ-CQSVFKTNSA-N |
SMILES isomérico |
CC/C=C\C=C/CCCCCCCCCC=C |
SMILES canónico |
CCC=CC=CCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


